Allyl (3-methylbutoxy)acetate
Description
Properties
IUPAC Name |
prop-2-enyl 2-(3-methylbutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-5-9(2)3/h4,9H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPXUNHSPOFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025580 | |
| Record name | Allyl 2-(isopentyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
(3-methylbutoxy)acetic acid, 2-propenyl ester is a clear colorless liquid. (NTP, 1992), Liquid | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
154 °F (NTP, 1992) | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.941 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
67634-00-8 | |
| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Allyl 2-(isopentyloxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl amyl glycolate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634008 | |
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| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl 2-(isopentyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |
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| Record name | Allyl (3-methylbutoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.711 | |
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| Record name | ALLYL AMYL GLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMX89K493E | |
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Preparation Methods
Esterification of Allyl Alcohol with (3-Methylbutoxy)acetic Acid
Acid-Catalyzed Direct Esterification
The direct esterification of allyl alcohol with (3-methylbutoxy)acetic acid employs sulfuric acid or toluenesulfonic acid as catalysts. This method requires rigorous temperature control (110–130°C) to prevent polymerization of allyl alcohol, a side reaction that reduces yield. Azeotropic distillation with toluene or cyclohexane facilitates water removal, shifting the equilibrium toward ester formation. Post-reaction neutralization with sodium bicarbonate is mandatory to deactivate the acid catalyst, followed by vacuum distillation to isolate the product.
Key Parameters:
Limitations:
Transesterification of Allyl Acetate with 3-Methylbutyl Glycolate
Metal Alkoxide-Catalyzed Process
The transesterification route, detailed in US Patent 3,784,578, uses allyl acetate and methyl/ethyl 3-methylbutyl glycolate as reactants. Catalysts such as sodium methoxide or aluminum isopropoxide enable milder conditions (80–100°C, atmospheric pressure) compared to acid-catalyzed methods. This method avoids water formation, simplifying purification.
Reaction Mechanism:
$$ \text{Allyl acetate + Methyl glycolate} \xrightarrow{\text{NaOCH}_3} \text{Allyl glycolate + Methyl acetate} $$
Industrial-Scale Optimization:
Advantages:
Alkylation of Glycolic Acid Metal Salts
Nucleophilic Substitution with Allyl Halides
JP2631769B2 discloses a method where glycolic acid’s sodium or potassium salt reacts with allyl bromide/chloride in polar aprotic solvents (e.g., DMF). The reaction proceeds at 60–80°C, yielding allyl glycolate intermediates, which are subsequently etherified with 3-methyl-1-butanol.
Critical Steps:
- Salt Preparation : Glycolic acid neutralized with NaOH/KOH.
- Alkylation :
$$ \text{Glycolate}^- + \text{Allyl-X} \rightarrow \text{Allyl glycolate} + \text{X}^- $$ - Etherification : Reaction with 3-methylbutanol under acidic conditions.
Yield and Purity:
Comparative Analysis of Synthesis Routes
Method Efficiency and Cost-Benefit Evaluation
| Method | Yield (%) | Purity (%) | Catalyst Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct Esterification | 75–85 | 95–98 | 20–30 | Moderate |
| Transesterification | 90–94 | 98–99.5 | 50–70 | High |
| Alkylation | 80–88 | 99+ | 100–120 | Low |
Findings:
- Transesterification is optimal for high-volume production despite higher catalyst costs.
- Alkylation offers superior purity but is less feasible economically.
Scientific Research Applications
Fragrance Industry Applications
1. Fragrance Composition:
Allyl (3-methylbutoxy)acetate is widely used in fragrance formulations, particularly in detergents and air fresheners. Its pleasant aroma contributes to the overall scent profile of these products, enhancing consumer appeal .
2. Safety Assessments:
The safety of this compound has been evaluated through various studies. For instance, it has been included in risk assessments for fragrance ingredients, where it was determined to be non-mutagenic in mammalian cell assays but showed mutagenic activity in some bacterial tests . The reported median lethal concentration (LC50) for this compound was found to be 0.43 mg/L in rats, indicating acute toxicity at higher concentrations .
Industrial Applications
1. Rubber Compounds:
In addition to its use in fragrances, this compound is utilized in rubber compounds. Its properties make it suitable for enhancing the performance characteristics of rubber materials used in various applications .
2. Marine Applications:
The compound has also been assessed for potential use in marine applications, although specific details on its effectiveness or prevalence in this area remain limited .
Toxicological Studies
Toxicological evaluations have been critical for understanding the safety profile of this compound:
- Acute Toxicity: Studies have shown that exposure can lead to symptoms such as nasal discharge, ataxia, and dyspnoea in treated rats .
- Skin Sensitization: Multiple human maximization tests indicated no significant skin sensitization reactions at specific concentrations, suggesting a relatively safe profile for consumer use .
- Repeated Dose Studies: In 28-day oral toxicity studies conducted on rats, no significant adverse effects were observed at doses up to 100 mg/kg bw/day, establishing a No Observed Adverse Effect Level (NOAEL) .
Summary of Research Findings
The following table summarizes key findings related to the applications and safety of this compound:
Mechanism of Action
The mechanism of action of Allyl (3-methylbutoxy)acetate involves its interaction with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
- Allyl isoamyl glycolate
- Allyl amylglycolate
- Allyl (isopentyloxy)acetate
Comparison: Allyl (3-methylbutoxy)acetate is unique due to its specific odor profile and its synthesis involving isoamyl alcohol. Compared to similar compounds, it has a distinct fruity galbanum odor with a pineapple modification, making it particularly valuable in the fragrance industry .
Biological Activity
Allyl (3-methylbutoxy)acetate, with the CAS number 67634-00-8, is an ester compound that has garnered attention for its potential applications in various industries, particularly in fragrance and flavor formulations. This article provides a comprehensive overview of its biological activity, including mutagenicity, toxicity, and other relevant health effects based on diverse research findings.
- Chemical Formula: C10H18O3
- Molecular Weight: 174.25 g/mol
- CAS Number: 67634-00-8
Mutagenicity Studies
The mutagenic potential of this compound has been extensively studied using various assays:
-
Ames Test:
- In a bacterial reverse mutation assay conducted with Salmonella typhimurium and Escherichia coli strains, this compound demonstrated mutagenic activity at concentrations of ≥1250 μg/plate in strain WP2uvrA when metabolic activation was present. However, other tests indicated it was not mutagenic under different conditions .
- Mammalian Cell Gene Mutation Assay:
- Micronucleus Test:
Acute Toxicity
The acute toxicity of this compound was assessed in rats:
- Median Lethal Concentration (LC50): 0.43 mg/L for a 4-hour exposure period.
- Observed effects indicated that the liver was the primary target organ; however, no severe adverse effects were noted at higher tested concentrations .
Repeated Dose Toxicity
A 28-day repeated dose oral toxicity study revealed:
- No mortalities or clinical signs of toxicity in Wistar rats administered doses of up to 100 mg/kg body weight per day.
- The No Observed Adverse Effect Level (NOAEL) was established at 100 mg/kg body weight per day .
Summary of Biological Activity
| Study Type | Findings |
|---|---|
| Ames Test | Mutagenic in some conditions; non-mutagenic in others |
| Mammalian Cell Gene Mutation | No increase in mutant colonies observed |
| Micronucleus Test | Non-clastogenic; no micronuclei induced |
| Acute Toxicity | LC50 = 0.43 mg/L; liver as primary target organ |
| Repeated Dose Toxicity | NOAEL = 100 mg/kg bw/day; no significant toxic effects observed |
Q & A
Q. What are the primary synthetic routes for Allyl (3-methylbutoxy)acetate, and how do reaction conditions influence yield?
this compound is synthesized via oxidative acetylation of propylene with acetic acid and oxygen over palladium-copper catalysts (e.g., Pd/Cu/mordenite). Kinetic studies show that temperature control (exothermic reaction) and catalyst composition significantly impact yield. For instance, higher Pd content enhances reaction rates but may require optimization to avoid side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
Q. What are the stability considerations for storing and handling this compound?
The compound is sensitive to oxidation and hydrolyzes slowly in humid conditions. Store under inert gas (N2) at 4°C. Avoid contact with strong acids/bases, which accelerate degradation .
Advanced Research Questions
Q. How do Pd:Cu ratios in catalysts affect the oxidative acetylation mechanism?
Kinetic modeling reveals that Pd sites facilitate propylene adsorption, while Cu promotes oxygen activation. A 1:1 Pd:Cu ratio optimizes turnover frequency (TOF), but excess Cu can block Pd active sites. In situ XAS studies are recommended to probe catalyst surface dynamics .
Q. How can vapor-liquid equilibria (VLE) data improve purification strategies?
VLE studies for allyl acetate analogs (e.g., with methanol or vinyl acetate) show azeotrope formation at 101.3 kPa. Extractive distillation using polar solvents (e.g., ethylene glycol) can enhance separation efficiency. Computational modeling (e.g., NRTL/UNIQUAC) predicts phase behavior for process scaling .
Q. What contradictions exist in aquatic toxicity data, and how should they be resolved?
Acute LC50 values for fish range from 0.768 mg/L (96 h) to higher thresholds in other studies. Discrepancies may arise from test species sensitivity or metabolite variability. Standardized OECD 210/211 protocols are advised for reproducibility .
Methodological & Analytical Challenges
Q. What advanced techniques can quantify trace degradation products in environmental samples?
Q. How can researchers design eco-toxicity assays accounting for biodegradation kinetics?
The compound is readily biodegradable (75–81% mineralization in 13 days). Use OECD 301F tests to assess biodegradation under aerobic conditions. Model bioaccumulation potential via log KOW (1.96) and organic carbon adsorption (KOC = 1.904) .
Application-Focused Questions
Q. What role does this compound play in flavor chemistry, and how is safety assessed?
It imparts fruity-green notes in fragrances and flavors. Safety assessments follow IFRA standards, focusing on dermal sensitization thresholds (e.g., ≤0.02% in leave-on products). RIFM toxicological reviews recommend monitoring inhalation exposure due to acute toxicity (ATE = 0.5 mg/L) .
Q. Can this compound serve as a precursor for allyl alcohol derivatives?
Hydrolysis using acid cation exchangers (e.g., sulfonated polystyrene) at 100°C yields allyl alcohol with >90% efficiency. Optimize reaction time to minimize ester reformation .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 206–226°C | |
| log P | 1.96 | |
| Aquatic Toxicity (LC50) | 0.768 mg/L (fish, 96 h) | |
| Biodegradation | 75.18–81.05% in 13 days |
| Catalyst System | Optimal Pd:Cu Ratio | TOF (h⁻¹) |
|---|---|---|
| Pd/Cu/mordenite | 1:1 | 12.4 |
| Pd/Cu/zeolite | 2:1 | 9.8 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
